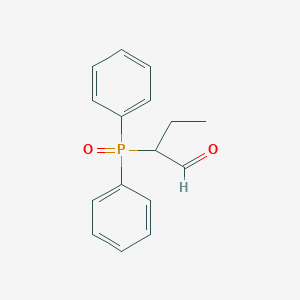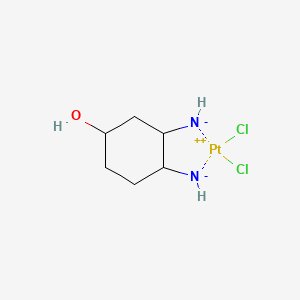
Dichloro(3,4-diaminocyclohexanol-N,N')platinum
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichloro(3,4-diaminocyclohexanol-N,N’)platinum is a platinum-based compound known for its potential applications in various fields, including medicinal chemistry and catalysis. This compound is characterized by the presence of two chlorine atoms and a 3,4-diaminocyclohexanol ligand coordinated to a platinum center.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dichloro(3,4-diaminocyclohexanol-N,N’)platinum typically involves the reaction of platinum precursors with 3,4-diaminocyclohexanol. One common method includes the reaction of potassium tetrachloroplatinate with 3,4-diaminocyclohexanol in an aqueous medium, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of Dichloro(3,4-diaminocyclohexanol-N,N’)platinum may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity, as well as efficient purification techniques to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
Dichloro(3,4-diaminocyclohexanol-N,N’)platinum can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other ligands.
Oxidation and Reduction Reactions: The platinum center can participate in redox reactions, altering its oxidation state.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, phosphines, and thiols. These reactions typically occur under mild conditions with the use of solvents like dichloromethane or ethanol.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used to oxidize or reduce the platinum center, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-coordinated platinum complexes, while reduction reactions can produce lower oxidation state platinum species .
Wissenschaftliche Forschungsanwendungen
Dichloro(3,4-diaminocyclohexanol-N,N’)platinum has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer properties, similar to other platinum-based drugs like cisplatin.
Catalysis: The compound can act as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Material Science: It is used in the development of new materials with unique properties, such as conductive polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of Dichloro(3,4-diaminocyclohexanol-N,N’)platinum involves its interaction with biological molecules. In medicinal applications, the compound can bind to DNA, leading to the formation of DNA adducts that inhibit DNA replication and transcription, ultimately causing cell death. The platinum center plays a crucial role in these interactions, facilitating the formation of covalent bonds with nucleophilic sites on DNA .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug.
Oxaliplatin: Another platinum-based drug with a different ligand structure.
Carboplatin: A platinum compound with a cyclobutane dicarboxylate ligand.
Uniqueness
Dichloro(3,4-diaminocyclohexanol-N,N’)platinum is unique due to its specific ligand structure, which can influence its reactivity and biological activity. Compared to cisplatin and oxaliplatin, this compound may offer different pharmacokinetic properties and reduced side effects, making it a promising candidate for further research .
Eigenschaften
Molekularformel |
C6H12Cl2N2OPt |
|---|---|
Molekulargewicht |
394.16 g/mol |
IUPAC-Name |
(2-azanidyl-4-hydroxycyclohexyl)azanide;dichloroplatinum(2+) |
InChI |
InChI=1S/C6H12N2O.2ClH.Pt/c7-5-2-1-4(9)3-6(5)8;;;/h4-9H,1-3H2;2*1H;/q-2;;;+4/p-2 |
InChI-Schlüssel |
YBLVVYDOTULPMJ-UHFFFAOYSA-L |
Kanonische SMILES |
C1CC(C(CC1O)[NH-])[NH-].Cl[Pt+2]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


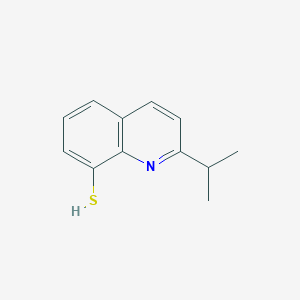
![2-(Chloromethyl)benzo[d]oxazole-6-acetic acid](/img/structure/B15208385.png)
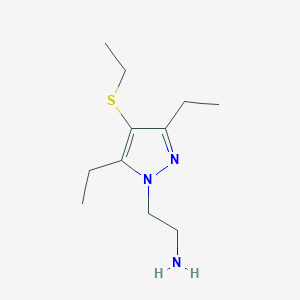
![[1,2,4]Triazolo[4,3-a]pyridine-5-thiol](/img/structure/B15208406.png)
![2-[(2E)-2-(quinolin-4-ylmethylidene)hydrazinyl]benzoic acid](/img/structure/B15208416.png)
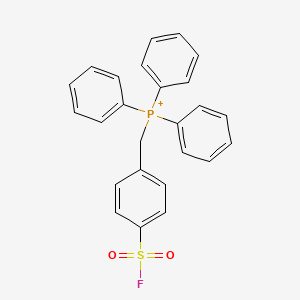
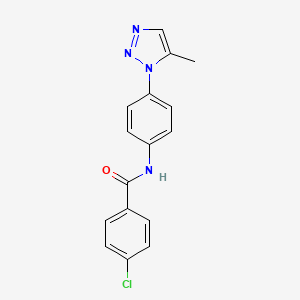

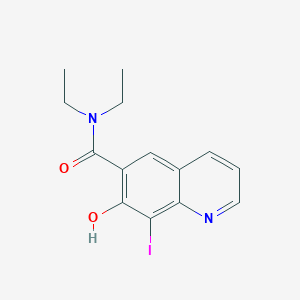
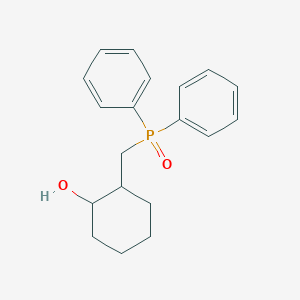
![3-(4-Methoxyphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B15208452.png)
![2-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B15208455.png)
![4-[5-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzene-1-sulfonamide](/img/structure/B15208467.png)
